

confirming BMS-711939 selectivity over PPAR γ and PPAR δ agonists

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Compound of Interest

Compound Name: BMS711939

Cat. No.: B1667236

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BMS-711939: Unparalleled Selectivity for PPAR α Confirmed

For researchers and professionals in drug development, the precise targeting of nuclear receptors is paramount. This guide provides a comprehensive comparison of BMS-711939's selectivity for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α) over its gamma (PPAR γ) and delta (PPAR δ) isoforms. The data presented herein, supported by detailed experimental protocols and pathway visualizations, confirms the exceptional and superior selectivity of BMS-711939.

Quantitative Comparison of PPAR Agonist Selectivity

The following table summarizes the half-maximal effective concentrations (EC₅₀) of BMS-711939 and other notable PPAR agonists. The data unequivocally demonstrates the high potency and selectivity of BMS-711939 for PPAR α .

Compound	PPAR α EC50 (nM)	PPAR γ EC50 (nM)	PPAR δ EC50 (nM)	Selectivity (α vs γ)	Selectivity (α vs δ)
BMS-711939	4[1][2][3][4]	4500[1][2][3][4]	>100000[1][2][3][4]	>1125-fold	>25000-fold
Fenofibric Acid	9470[5]	61000[5]	No activity	~6.4-fold	-
Bezafibrate	30400[5]	178000[5]	86700[5]	~5.9-fold	~2.9-fold
Rosiglitazone	No activity[2]	60[2]	No activity[2]	-	-

Experimental Protocols

The selectivity of BMS-711939 was determined using a PPAR-GAL4 transactivation assay. This is a robust, cell-based method to quantify the ability of a compound to activate a specific nuclear receptor.

PPAR-GAL4 Transactivation Assay Protocol

This assay utilizes a chimeric receptor system to measure the activation of a specific PPAR isoform. The ligand-binding domain (LBD) of a human PPAR (α , γ , or δ) is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric protein, upon activation by a ligand, binds to a GAL4 upstream activating sequence (UAS) which drives the expression of a reporter gene, typically firefly luciferase. The amount of light produced is directly proportional to the activation of the PPAR LBD.

Materials:

- HEK293T cells (or other suitable host cells)
- Expression plasmids for GAL4-PPAR α -LBD, GAL4-PPAR γ -LBD, and GAL4-PPAR δ -LBD
- Reporter plasmid containing a GAL4 UAS upstream of the firefly luciferase gene
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium and supplements

- Test compounds (e.g., BMS-711939) and control agonists
- Luciferase assay reagent
- Luminometer

Step-by-Step Procedure:

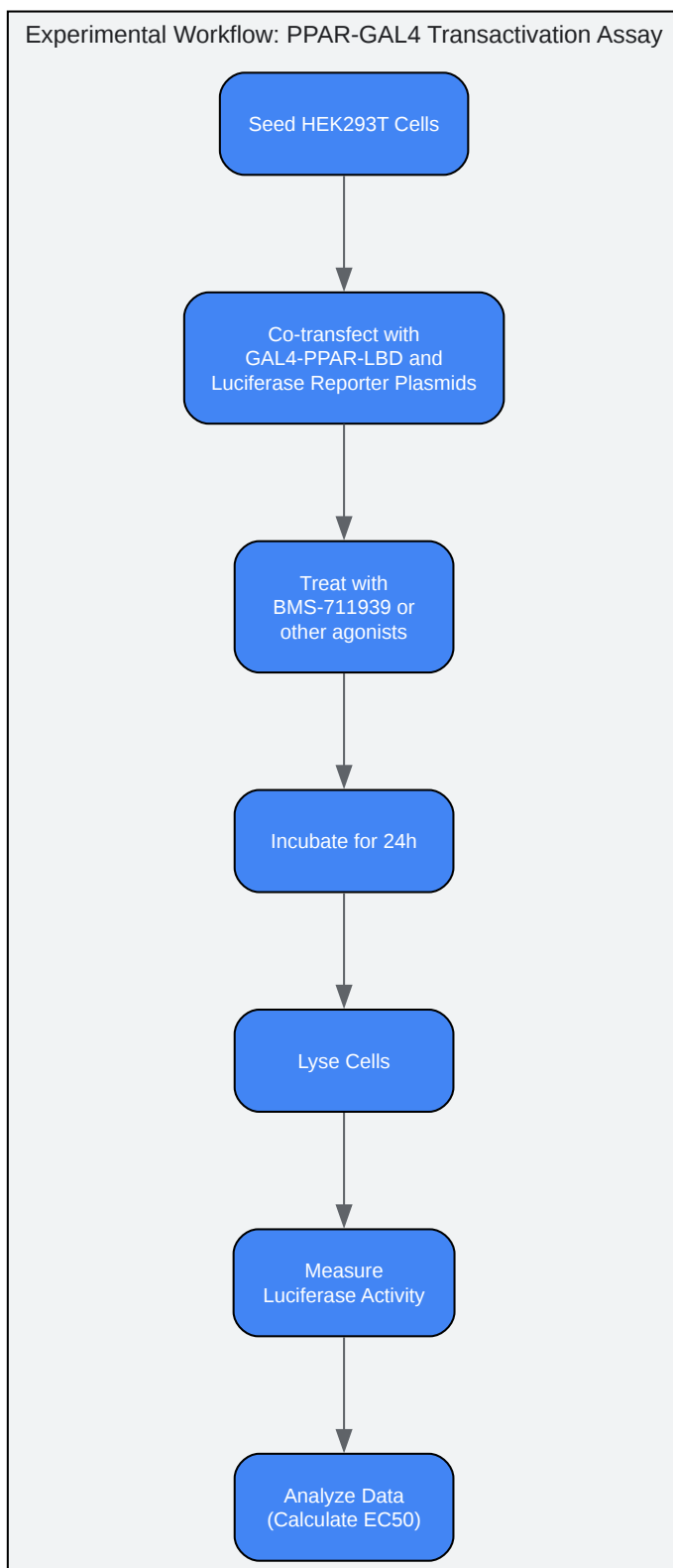
- Cell Culture and Transfection:
 - HEK293T cells are cultured in appropriate media until they reach 70-80% confluency.
 - Cells are then transiently co-transfected with the respective GAL4-PPAR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment:
 - After a post-transfection incubation period (typically 4-6 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds or a reference agonist.
- Incubation:
 - The cells are incubated with the compounds for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
- Cell Lysis and Luciferase Assay:
 - The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the cellular components, including the expressed luciferase enzyme.
 - The cell lysate is transferred to a luminometer plate.
 - Luciferase assay reagent, containing the substrate luciferin, is added to the lysate.
- Data Acquisition and Analysis:
 - The light output (luminescence) is measured using a luminometer.
 - The relative light units (RLU) are plotted against the compound concentration.

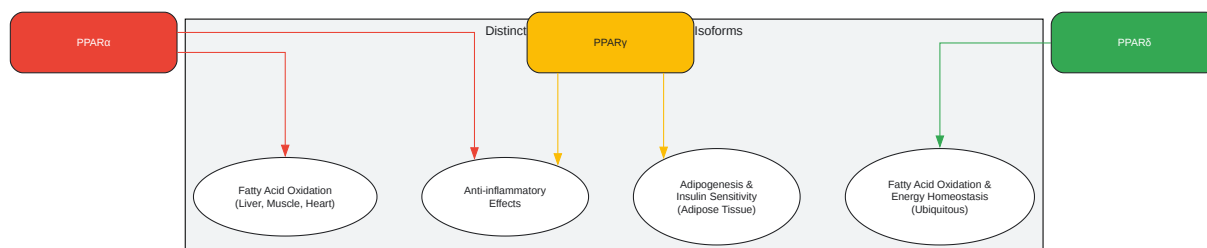
- The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a suitable nonlinear regression model.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the distinct roles of the PPAR isoforms, the following diagrams are provided.

Experimental Workflow: PPAR-GAL4 Transactivation Assay





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